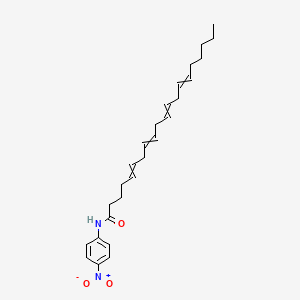

N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide

Description

N-(4-Nitrophenyl)icosa-5,8,11,14-tetraenamide is a synthetic fatty acid amide characterized by a 20-carbon polyunsaturated acyl chain (5Z,8Z,11Z,14Z) conjugated to a 4-nitrophenyl group via an amide bond.

Properties

CAS No. |

119520-58-0 |

|---|---|

Molecular Formula |

C26H36N2O3 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29) |

InChI Key |

PBMVYDNBOIVHBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide typically involves the reaction of arachidonic acid with 4-nitroaniline. The process can be summarized as follows:

Arachidonic Acid Activation: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation Reaction: The activated arachidonic acid is then reacted with 4-nitroaniline under controlled conditions to form N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products:

Oxidation Products: Nitro derivatives with higher oxidation states.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with substituted nitrophenyl groups.

Scientific Research Applications

N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its potential role in modulating biological pathways, particularly those involving fatty acid amides.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism, such as fatty acid amide hydrolase (FAAH).

Pathways: It may modulate signaling pathways related to inflammation and pain, potentially through the inhibition of FAAH and subsequent increase in endogenous fatty acid amides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

AM404 [N-(4-Hydroxyphenyl)-eicosa-5,8,11,14-tetraenamide]

- Structure : Differs by substitution of the 4-nitrophenyl group with a 4-hydroxyphenyl group.

- Pharmacological Role: A well-characterized endocannabinoid transport inhibitor that enhances anandamide (AEA) levels by blocking cellular uptake. It modulates neuropathic and inflammatory pain via CB1 receptor-dependent and -independent mechanisms .

- Molecular Weight : 409.6 g/mol (vs. 422.6 g/mol for the nitrophenyl variant).

Anandamide [(5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl)icosa-5,8,11,14-tetraenamide]

- Structure : Contains a 2-hydroxyethyl group instead of an aryl substituent.

- Pharmacological Role: Endogenous CB1/CB2 receptor agonist with high blood-brain barrier permeability. It regulates memory, pain, and appetite .

- Key Difference : The nitrophenyl group in the target compound likely reduces CB1 affinity but may enhance metabolic stability due to reduced susceptibility to enzymatic hydrolysis .

N-Arachidonoyl Dopamine (NADA)

- Structure : Features a dopamine-derived phenethyl group (3,4-dihydroxyphenethyl) instead of nitrophenyl.

- Pharmacological Role : Dual agonist of CB1 and TRPV1 receptors, implicated in neuroprotection and thermoregulation .

- Functional Contrast : The nitro group’s electron-withdrawing nature may diminish TRPV1 activation compared to NADA’s catechol moiety .

URB597 (Cyclohexylcarbamic Acid 3′-Carbamoylbiphenyl-3-yl Ester)

- Structure : A carbamate-based FAAH inhibitor lacking the polyunsaturated acyl chain.

- Functional Overlap: Unlike the nitrophenyl compound, URB597 indirectly potentiates endocannabinoid signaling by inhibiting AEA degradation .

Arvanil [N-(4-Hydroxy-3-methoxybenzyl)-eicosa-5,8,11,14-tetraenamide]

- Structure : Substitutes nitrophenyl with a vanillyl (4-hydroxy-3-methoxybenzyl) group.

- Pharmacology: Potent TRPV1 agonist with weak CB1 affinity. The nitro group’s steric and electronic effects may shift receptor selectivity toward non-cannabinoid targets .

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The nitrophenyl derivative can be synthesized via DCC/DMAP-mediated coupling of arachidonic acid with 4-nitroaniline, analogous to methods used for AM404 and UCM707 .

- Metabolic Stability : The nitro group may confer resistance to amidase enzymes compared to hydroxyphenyl or hydroxyethyl analogs, prolonging half-life in vivo .

- Receptor Selectivity: Structural analogs like AM404 show negligible CB2 affinity, whereas the nitrophenyl variant’s bulky substituent could further reduce cannabinoid receptor engagement, favoring non-canonical pathways (e.g., COX-2 inhibition) .

Biological Activity

N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide is a synthetic compound derived from arachidonic acid and 4-nitroaniline. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₃₁H₃₉N₃O₄

- Molecular Weight: 505.66 g/mol

The synthesis typically involves activating arachidonic acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) before reacting it with 4-nitroaniline to form the target compound.

N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide's biological activity is believed to be mediated through its interaction with specific molecular targets involved in fatty acid metabolism:

- Fatty Acid Amide Hydrolase (FAAH): The compound may inhibit FAAH, leading to increased levels of endogenous fatty acid amides which are known to have anti-inflammatory and analgesic effects .

- Inflammation Pathways: By modulating signaling pathways related to inflammation and pain, it shows promise as a therapeutic agent for conditions characterized by chronic inflammation.

Anti-inflammatory Properties

Research indicates that N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide exhibits significant anti-inflammatory effects:

- In vitro Studies: In macrophage cell lines (J774.A1), the compound demonstrated a dose-dependent inhibition of nitric oxide (NO) production when stimulated with lipopolysaccharide (LPS). For example, at concentrations of 0.1 mM and 1 mM, it inhibited NO release by approximately 54% and 67%, respectively (P < 0.001) .

| Concentration (mM) | % Inhibition of NO Release |

|---|---|

| 0.1 | 54.0% |

| 1.0 | 67.0% |

Analgesic Effects

The compound's potential analgesic properties have been explored through its interaction with cannabinoid receptors. It may act as an agonist for CB1 receptors, which are implicated in pain modulation .

Case Studies

-

Study on Macrophage Activation:

A study evaluated the effects of various arachidonic acid derivatives on iNOS activity in J774.A1 macrophages. N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide was among the most effective compounds tested for inhibiting NO production during inflammatory responses . -

Therapeutic Implications in Diabetes:

Research suggests that compounds similar to N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide could play a role in managing type-2 diabetes by modulating inflammation in pancreatic islets .

Comparison with Related Compounds

To better understand the unique properties of N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide, it can be compared with structurally similar compounds:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)icosa-5,8,11,14-tetraenamide | Methyl group | Potentially similar anti-inflammatory effects |

| N-(4-aminophenyl)icosa-5,8,11,14-tetraenamide | Amino group | Different reactivity; less studied |

| N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | Hydroxy group | May exhibit different biological activities |

The presence of the nitrophenyl group in N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide imparts unique chemical reactivity and potential biological activity that distinguishes it from its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.